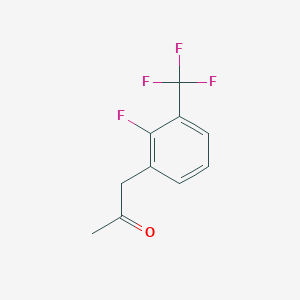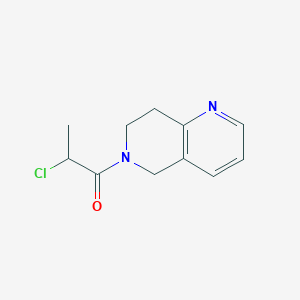![molecular formula C11H11F2NO B13569932 rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569932.png)
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropyl ring substituted with a difluoromethyl group and a benzamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the difluoromethyl group. One common method involves the reaction of a cyclopropylamine derivative with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2R)-2-(Difluoromethyl)cyclopropyl]benzamide, trans
Uniqueness
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide is unique due to its specific stereochemistry and the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-[(1S,2R)-2-(difluoromethyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)14-11(15)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9+/m1/s1 |
InChI Key |
ZMSAUDXBBRZQEU-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1NC(=O)C2=CC=CC=C2)C(F)F |
Canonical SMILES |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)
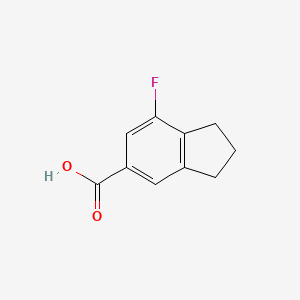
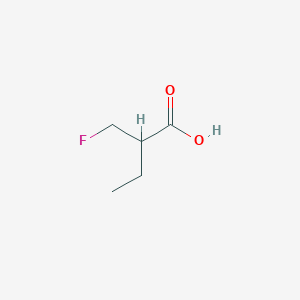
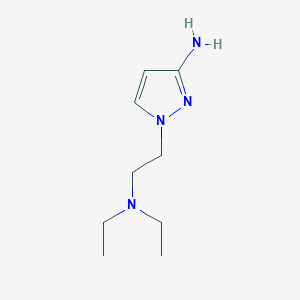
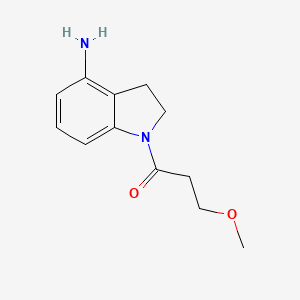
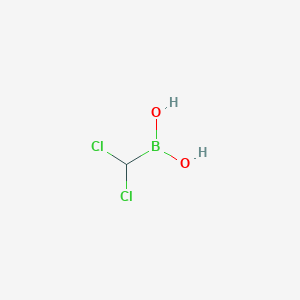
![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
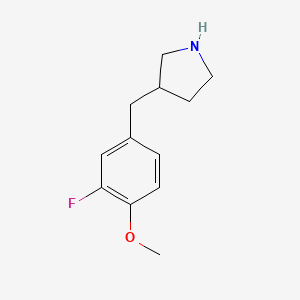
![5-fluoro-3-hydroxy-3-[2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B13569903.png)
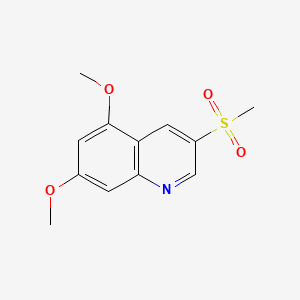
![3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569915.png)
